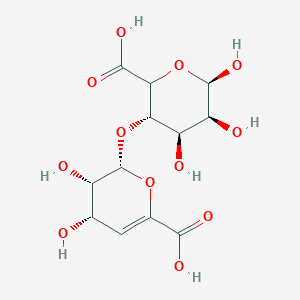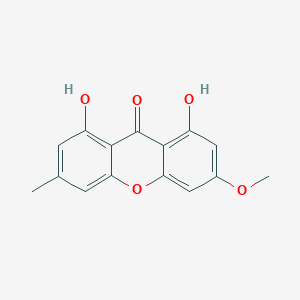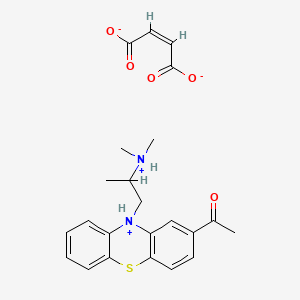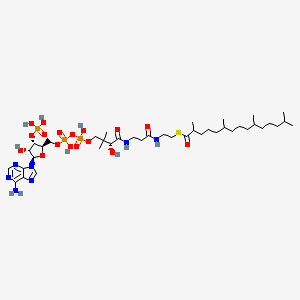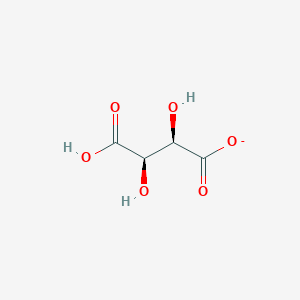
L-tartrate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-tartrate(1-) is a tartrate(1-). It is a conjugate base of a L-tartaric acid. It is a conjugate acid of a L-tartrate(2-). It is an enantiomer of a D-tartrate(1-).
Scientific Research Applications
Biochemistry and Health :
- L(+)-tartrate has been studied for its effects on kidney and liver enzymes, especially in relation to stone formation. In rats, tartrate administration showed a reduction in activities of certain enzymes, suggesting potential therapeutic applications in preventing stone formation (Selvam & Varalakshmi, 1990); (Selvam & Varalakshmi, 2008).
- L-carnitine L-tartrate (LCLT) supplementation has been found safe for healthy men without adverse effects on metabolic and hematological variables (Rubin et al., 2001).
Materials Science and Chemistry :
- L-tartrate ions can endure hydrothermal conditions to form coordination polymers with various metal ions, indicating potential applications in material synthesis (Thushari et al., 2005).
- The compound has also been used as a catalyst in enantioselective Diels-Alder reactions, showcasing its application in synthetic chemistry (Loh et al., 1996).
Exercise Physiology :
- Studies have shown that L-carnitine L-tartrate supplementation can improve biochemical markers of recovery from physical exertion in middle-aged men and women (Ho et al., 2010).
- Another research highlighted the role of LCLT in affecting hormonal responses to resistance exercise and recovery, emphasizing its potential in enhancing athletic performance (Kraemer et al., 2003).
properties
Product Name |
L-tartrate(1-) |
|---|---|
Molecular Formula |
C4H5O6- |
Molecular Weight |
149.08 g/mol |
IUPAC Name |
(2R,3R)-2,3,4-trihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/p-1/t1-,2-/m1/s1 |
InChI Key |
FEWJPZIEWOKRBE-JCYAYHJZSA-M |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)O)O |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)
![1,2-di-[(11Z)-eicosenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264426.png)


![2-[2-[[2-[(18S,25S,32S,35S)-18-(2-amino-2-oxoethyl)-25-[(R)-hydroxy(phenyl)methyl]-32-[(4-hydroxyphenyl)methyl]-21-methyl-35-[(1R)-1-(oxiran-2-yl)ethyl]-16,23,30,33-tetraoxo-3,13,20,27,37-pentathia-7,17,24,31,34,39,40,41,42,43-decazaheptacyclo[34.2.1.12,5.112,15.119,22.126,29.06,11]tritetraconta-1(38),2(43),4,6(11),7,9,12(42),14,19(41),21,26(40),28,36(39)-tridecaen-8-yl]-1,3-thiazole-4-carbonyl]amino]prop-2-enoylamino]prop-2-enoic acid](/img/structure/B1264433.png)
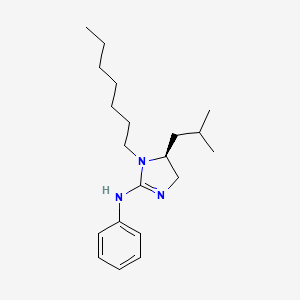
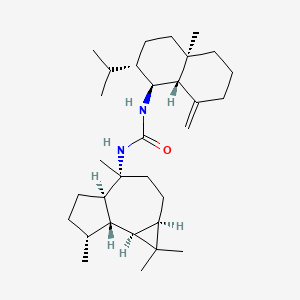
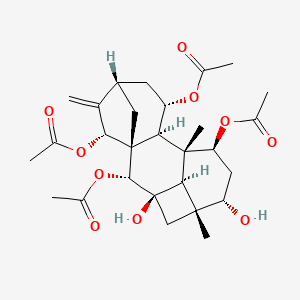
![N-((4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl)-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B1264437.png)
